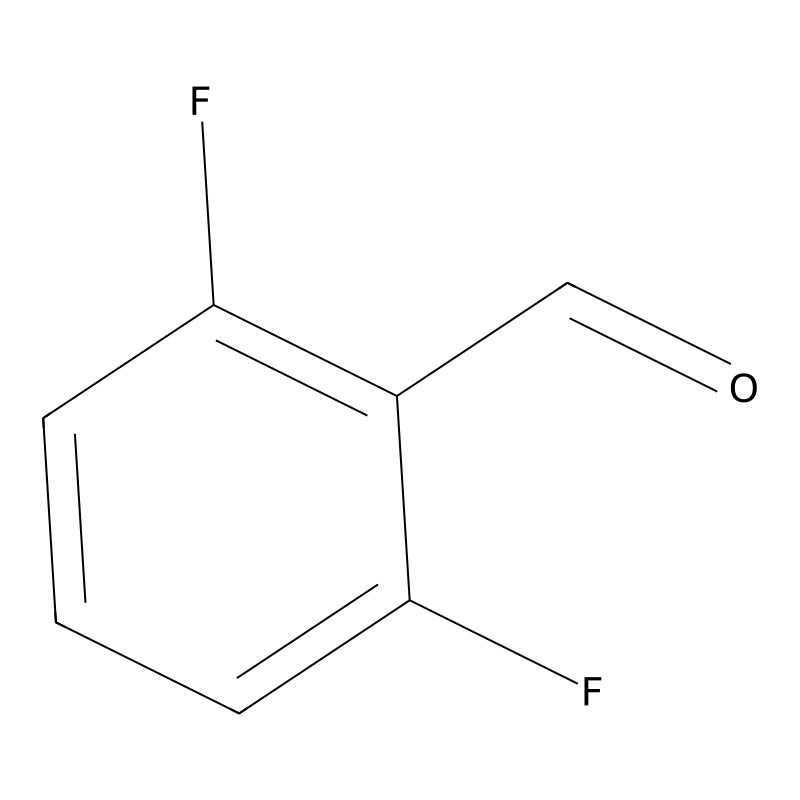

2,6-Difluorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Difluorobenzaldehyde (CAS: 437-81-0) is a highly electrophilic, di-ortho-halogenated aromatic aldehyde utilized extensively as a specialized building block in pharmaceutical, agrochemical, and advanced materials synthesis. The presence of two highly electronegative fluorine atoms adjacent to the formyl group exerts a profound electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon while simultaneously activating the aromatic ring toward nucleophilic aromatic substitution (SNAr). Unlike bulkier halogenated analogs, the relatively small atomic radius of fluorine provides necessary electronic activation without imposing prohibitive steric hindrance, making this compound exceptionally valuable for the synthesis of sterically congested macrocycles, such as corroles and BODIPY dyes, as well as complex heterocyclic active pharmaceutical ingredients (APIs) like dibenzo[b,f]oxepines and benzoxazinones [1].

Attempting to substitute 2,6-difluorobenzaldehyde with closely related analogs, such as 2-fluorobenzaldehyde, 2,6-dichlorobenzaldehyde, or unsubstituted benzaldehyde, routinely results in process failures or severe yield penalties. Unsubstituted or mono-fluorinated benzaldehydes lack the dual electron-withdrawing activation required to drive spontaneous, reagent-free cyclizations or high-yielding SNAr etherifications, often necessitating harsher reaction conditions, higher temperatures, or the addition of corrosive dehydrating agents[1]. Conversely, while 2,6-dichlorobenzaldehyde provides similar electron-withdrawing properties, the larger van der Waals radius of chlorine introduces severe steric clash that completely inhibits the formation of critical tetrapyrrolic intermediates during macrocyclization, rendering it useless for porphyrinoid synthesis [2]. Thus, 2,6-difluorobenzaldehyde occupies a unique, non-interchangeable chemical space balancing high electronic activation with manageable steric bulk.

References

- [1] Pramanik, M., et al. (2017). Secondary Interactions Arrest the Hemiaminal Intermediate To Invert the Modus Operandi of Schiff Base Reaction: A Route to Benzoxazinones. The Journal of Organic Chemistry, 82(9), 4554-4560.

- [2] Gryko, D. T., et al. (2001). A Simple and Versatile One-Pot Synthesis of meso-Substituted trans-A2B-Corroles. Macromolecules.

Steric Viability in meso-Substituted Porphyrinoid Macrocyclization

In the synthesis of structurally strained trans-A2B-corroles or meso-substituted BODIPY dyes, the choice of ortho-halogenated benzaldehyde dictates macrocyclization success. When subjected to solvent-free condensation with pyrrole followed by DDQ oxidation, 2,6-difluorobenzaldehyde successfully yields the corresponding meso-aryl macrocycles (e.g., 6–19% yield for A2B corroles depending on catalytic conditions). In direct contrast, substitution with 2,6-dichlorobenzaldehyde results in a 0% yield under identical conditions [1]. The larger atomic radius of chlorine creates severe steric congestion that completely inhibits the formation of the tetrapyrrolic intermediate, making the difluoro analog strictly necessary for these advanced materials.

| Evidence Dimension | Corrole macrocyclization yield |

| Target Compound Data | 6–19% yield (2,6-difluorobenzaldehyde) |

| Comparator Or Baseline | 0% yield (2,6-dichlorobenzaldehyde) |

| Quantified Difference | Complete reaction failure with the dichloro analog vs. viable macrocyclization with the difluoro analog. |

| Conditions | Pyrrole condensation, followed by DDQ oxidation. |

Buyers synthesizing sterically hindered porphyrinoids, corroles, or BODIPY dyes must procure the difluoro analog, as the dichloro substitute is sterically precluded from forming the macrocycle.

Enhanced SNAr Efficiency for Diaryl Ether Pharmaceutical Scaffolds

The synthesis of dibenzo[b,f]oxepine derivatives—a critical scaffold for antipsychotic and antidepressant drugs—relies on an initial intermolecular nucleophilic aromatic substitution (SNAr) followed by intramolecular Knoevenagel condensation. The presence of two strongly electron-withdrawing ortho-fluorine atoms in 2,6-difluorobenzaldehyde highly activates the ring for SNAr compared to mono-fluorinated analogs. In microwave-assisted coupling with salicylaldehydes, 2,6-difluorobenzaldehyde achieves an 80% yield of the diaryl ether intermediate, outperforming 2-fluorobenzaldehyde (74% yield) under identical conditions [1]. Furthermore, the dual fluorine handles allow for subsequent orthogonal functionalization that mono-fluoro analogs cannot support.

| Evidence Dimension | SNAr coupling yield for diaryl ether formation |

| Target Compound Data | 80% yield |

| Comparator Or Baseline | 74% yield (2-fluorobenzaldehyde) |

| Quantified Difference | 6% absolute yield increase and provision of a secondary reactive site. |

| Conditions | Microwave-assisted, transition-metal-free coupling with 2-hydroxybenzaldehyde at 120 °C. |

For process chemists scaling up dibenzo-fused heterocyclic APIs, the difluoro compound offers higher throughput and an additional functionalizable site compared to the mono-fluoro baseline.

Reagent-Free Benzoxazinone Cyclization via Enhanced Electrophilicity

The synthesis of benzoxazinones typically requires the condensation of anthranilic acid derivatives with aldehydes. When using standard benzaldehyde, the direct cyclization is thermodynamically disfavored, stalling at the stable imine intermediate unless harsh dehydrating agents like acetic anhydride are added. In contrast, the highly electron-withdrawing ortho-fluorines in 2,6-difluorobenzaldehyde sufficiently activate the carbonyl and subsequent hemiaminal intermediate to drive spontaneous cyclization. Reaction of 2,6-difluorobenzaldehyde with 2-amino-6-methylbenzoic acid yields the corresponding benzoxazinone in 84% yield without the use of any external dehydrating reagents or catalysts [1].

| Evidence Dimension | Cyclization yield without dehydrating agents |

| Target Compound Data | 84% yield of benzoxazinone (spontaneous cyclization) |

| Comparator Or Baseline | Benzaldehyde (0% cyclization without acetic anhydride; stalls at imine) |

| Quantified Difference | Elimination of acetic anhydride requirement while achieving 84% isolated yield. |

| Conditions | Direct condensation with 2-amino-6-methylbenzoic acid in ethanol. |

For pharmaceutical manufacturing, using 2,6-difluorobenzaldehyde eliminates the need for corrosive and moisture-sensitive dehydrating agents, streamlining the process and improving atom economy.

Synthesis of meso-Substituted Corroles and BODIPY Dyes

Where 2,6-difluorobenzaldehyde is the right choice for generating sterically strained, highly fluorescent macrocycles for OLEDs and biological imaging, as bulkier dichloro-analogs fail to cyclize due to severe steric hindrance [1].

Manufacturing of Dibenzo[b,f]oxepine APIs

Where this compound serves as a superior SNAr precursor compared to mono-fluorinated analogs, providing higher yields and an additional functionalizable fluorine handle for downstream drug diversification in antipsychotic and antidepressant scaffolds [2].

Green Synthesis of Benzoxazinone Scaffolds

Where the high electrophilicity of the di-ortho-fluorinated carbonyl drives spontaneous cyclization with anthranilic acid derivatives, eliminating the need for corrosive dehydrating agents like acetic anhydride in process chemistry [3].

References

- [1] Koszarna, B., & Gryko, D. T. (2006). Synthesis of Corroles and Their Heteroanalogs. Chemical Reviews, 117(4), 3102-3163.

- [2] Urzúa, A., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14881-14891.

- [3] Pramanik, M., et al. (2017). Secondary Interactions Arrest the Hemiaminal Intermediate To Invert the Modus Operandi of Schiff Base Reaction: A Route to Benzoxazinones. The Journal of Organic Chemistry, 82(9), 4554-4560.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant